molecular formula C8H8N2O5 B14069686 Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14069686
M. Wt: 212.16 g/mol
InChI Key: ZGVFJKIMFAEXTR-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a nitro group, an ester group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of ethyl acetoacetate with nitroacetaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the cyclization of ethyl 3-nitroacrylate with ammonia or primary amines under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

ethyl 3-nitro-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-4-9-7(11)6(5)10(13)14/h3-4H,2H2,1H3,(H,9,11)

InChI Key

ZGVFJKIMFAEXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)[N+](=O)[O-]

Origin of Product

United States

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